molecular formula C20H14FN3O5S B2488199 ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-70-6

ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2488199
CAS No.: 887224-70-6
M. Wt: 427.41
InChI Key: DGRGLASTURRKGE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 3-fluorophenyl group at position 3, a furan-2-carboxamide moiety at position 5, and an ethyl ester at position 1.

Its structural complexity necessitates precise synthetic routes and crystallographic validation, often employing programs like SHELX for refinement .

Properties

IUPAC Name

ethyl 3-(3-fluorophenyl)-5-(furan-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O5S/c1-2-28-20(27)16-13-10-30-18(22-17(25)14-7-4-8-29-14)15(13)19(26)24(23-16)12-6-3-5-11(21)9-12/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRGLASTURRKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the thieno[3,4-d]pyridazine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step involves a substitution reaction where a fluorophenyl group is introduced into the thieno[3,4-d]pyridazine core.

    Attachment of the furan-2-amido group: This is done through an amide coupling reaction.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan-2-amido groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biological Research: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituents at key positions of the target compound with structurally related analogs:

Compound Name R3 (Position 3) R5 (Position 5) Core Modification Key Properties/Applications Reference
Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) 3-Fluorophenyl Furan-2-carboxamide Thieno[3,4-d]pyridazine Potential kinase inhibition Synthesized
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 4-Trifluoromethylphenyl 3-Phenylpropanoyl Thieno[3,4-d]pyridazine Higher lipophilicity (CF3 group)
Ethyl 3-(4-fluorophenyl)-5-[(4-fluorophenyl)carbonylamino]-4-oxidanylidene-thieno[3,4-d]pyridazine-1-carboxylate 4-Fluorophenyl 4-Fluorophenylcarbonylamino Thieno[3,4-d]pyridazine Enhanced π-π stacking (dual aryl groups)
Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-Chlorophenyl Naphthalene-2-carboxamide Thieno[3,4-d]pyridazine Steric bulk (naphthalene)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... 3-Fluorophenyl (chromene moiety) Methoxycarbonylthiophenyl Pyrazolo[3,4-d]pyrimidine core Anticandidate (melting point: 227–230°C)

Key Observations:

  • Position 3 Modifications: The 3-fluorophenyl group in the target compound vs. 4-Fluorophenyl in may enhance planar stacking compared to the meta-substituted fluorine in the target compound.
  • Position 5 Modifications: Furan-2-amido (target) offers a smaller heterocyclic substituent than naphthalene-2-amido , reducing steric hindrance for target binding. 3-Phenylpropanoyl in introduces a flexible aliphatic chain, which may improve membrane permeability but reduce specificity.
  • Core Modifications: Replacement of the thieno[3,4-d]pyridazine core with pyrazolo[3,4-d]pyrimidine (as in ) shifts the aromatic system’s electronic profile, impacting binding to kinase ATP pockets.

Biological Activity

Ethyl 3-(3-fluorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound belonging to the thieno[3,4-d]pyridazine class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FN3O4SC_{15}H_{12}FN_{3}O_{4}S, with a molecular weight of approximately 341.34 g/mol. The compound features multiple functional groups that contribute to its biological activity:

  • Thieno[3,4-d]pyridazine core : This structure is known for its ability to interact with various biological targets.
  • Furan and fluorophenyl substituents : These groups enhance the compound's pharmacological properties by potentially increasing binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Research indicates that compounds in this class may act through mechanisms such as:

  • Inhibition of kinase activity : Similar compounds have shown to inhibit kinases involved in cancer progression.
  • Induction of apoptosis : Some derivatives induce programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro assays revealed that the compound inhibits the growth of various cancer cell lines. For instance, it has shown IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
Cell LineIC50 (μM)Mechanism
A54915.2Apoptosis induction
MCF712.5Kinase inhibition

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Antibacterial Assays : this compound has been tested against various bacterial strains with notable efficacy.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

Case Studies

  • In Vivo Efficacy : A recent study evaluated the compound's efficacy in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle only.
  • Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound enhanced the overall therapeutic effect, suggesting potential for combination therapies.

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